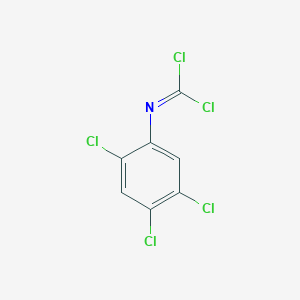
(2,4,5-Trichlorophenyl)carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Trichlorophenyl)carbonimidoyl is an organic compound characterized by the presence of three chlorine atoms attached to a phenyl ring and a carbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trichlorophenyl)carbonimidoyl typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed carbonylation reactions, which are efficient and yield high purity products . The reaction conditions often involve the use of carbon monoxide surrogates to avoid the direct handling of toxic CO gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (2,4,5-Trichlorophenyl)carbonimidoyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2,4,5-Trichlorophenyl)carbonimidoyl has several applications in scientific research:
Mechanism of Action
The mechanism by which (2,4,5-Trichlorophenyl)carbonimidoyl exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s reactivity with nucleophiles also plays a crucial role in its mechanism of action in various chemical reactions .
Comparison with Similar Compounds
2,4,5-Trichlorophenol: A related compound used as a precursor in the synthesis of herbicides and fungicides.
2,4,6-Trichlorophenol: Another chlorinated phenol with similar chemical properties but different reactivity patterns.
2,4-Dichlorophenol: A less chlorinated derivative with distinct applications and reactivity.
Uniqueness: Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
2666-67-3 |
|---|---|
Molecular Formula |
C7H2Cl5N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1,1-dichloro-N-(2,4,5-trichlorophenyl)methanimine |
InChI |
InChI=1S/C7H2Cl5N/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H |
InChI Key |
CIOQIEHXTOMASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


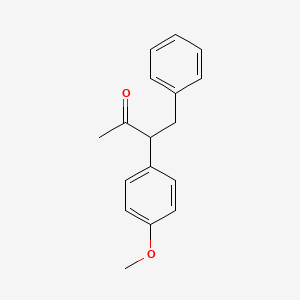
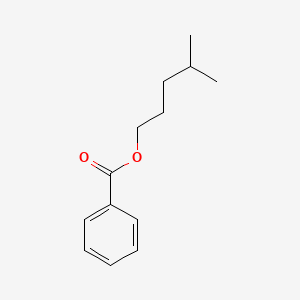
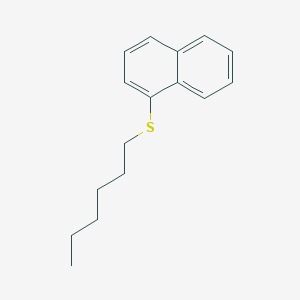
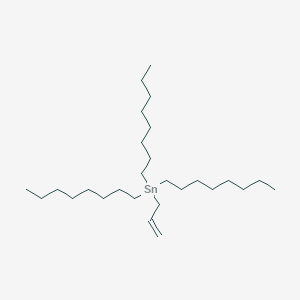
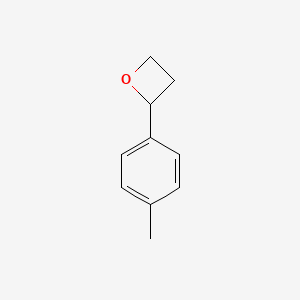
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
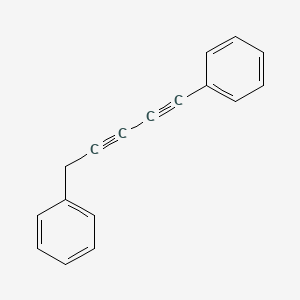
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
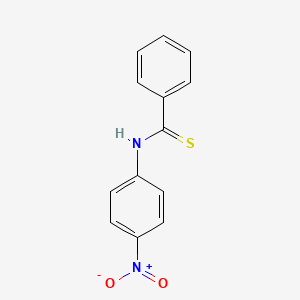
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
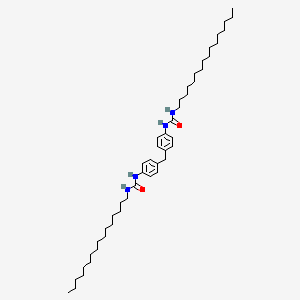
![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
